Magnesium bis(heptadecafluorooctanesulphonate)

Description

Properties

CAS No. |

91036-71-4 |

|---|---|

Molecular Formula |

C16F34MgO6S2 |

Molecular Weight |

1022.6 g/mol |

IUPAC Name |

magnesium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

InChI |

InChI=1S/2C8HF17O3S.Mg/c2*9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h2*(H,26,27,28);/q;;+2/p-2 |

InChI Key |

KZCDJBJGWSCZRY-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt typically involves the reaction of heptadecafluorooctanesulfonic acid with a magnesium salt under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.

Biology: The compound is employed in studies involving cell membrane interactions and protein binding.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic assays.

Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with cell membranes, affecting their permeability and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

- Chain Length vs.

- Counterion Impact : Magnesium salts generally offer higher thermal stability compared to ammonium or potassium salts, making them preferable in high-temperature applications .

Phosphonic and Phosphinic Acid Derivatives

Phosphorus-based PFAS, such as perfluorooctyl phosphonic acid (C8-PFPA) and bis(perfluorooctyl) phosphinic acid (C8/C8-PFPIA), differ in their anionic groups but share comparable environmental concerns:

| Compound Name | CAS Number | Functional Group | Applications | Environmental Half-Life |

|---|---|---|---|---|

| C8-PFPA | Not provided | Phosphonic acid | Metal plating, electronics | >50 years in soil |

| C8/C8-PFPIA | Not provided | Phosphinic acid | Polymer additives | >100 years in water |

| Magnesium bis(heptadecafluorooctanesulphonate) | 91036-71-4 | Sulfonic acid | Coatings, surfactants | ~40 years in groundwater |

Key Findings :

- Sulfonic acid derivatives (e.g., magnesium bis(heptadecafluorooctanesulphonate)) are more water-soluble than phosphonic/phosphinic acids, increasing their mobility in aquatic systems .

- Phosphorus-based PFAS demonstrate higher resistance to microbial degradation, contributing to extreme persistence .

Non-Fluorinated Sulfonate Salts

Non-fluorinated sulfonates, such as magnesium bis[didodecylbenzenesulphonate] (CAS: 29152-71-4), provide alternatives with reduced environmental risks:

| Compound Name | CAS Number | Molecular Formula | Fluorination | Applications | Biodegradability |

|---|---|---|---|---|---|

| Magnesium bis[didodecylbenzenesulphonate] | 29152-71-4 | C₆₀H₁₀₆MgO₆S₂ | Non-fluorinated | Lubricants, detergents | ~30 days in soil |

| Magnesium bis(heptadecafluorooctanesulphonate) | 91036-71-4 | C₁₆F₁₇MgO₆S₂ | Fully fluorinated | Industrial coatings | >40 years in soil |

Key Findings :

- Fluorinated sulfonates exhibit superior thermal and chemical stability but pose significant ecological risks due to their non-biodegradability .

- Non-fluorinated analogs are less effective in high-performance applications but align with emerging regulatory frameworks targeting PFAS phase-outs .

Research Findings and Regulatory Landscape

- Environmental Impact: Magnesium bis(heptadecafluorooctanesulphonate) is classified as a "long-chain PFAS," a category linked to thyroid disruption and immunotoxicity in epidemiological studies .

- Regulatory Actions : The compound is prohibited in Toyota’s manufacturing processes due to its persistence and toxicity . The European Chemicals Agency (ECHA) has also prioritized long-chain PFAS for restriction under REACH .

- Industrial Shift: Alternatives like short-chain PFAS (e.g., perfluorobutanesulfonic acid) and non-fluorinated surfactants are being adopted, though efficacy trade-offs remain .

Biological Activity

Magnesium bis(heptadecafluorooctanesulphonate), commonly referred to as PFOS-Mg, is a compound of significant interest due to its biological activity and potential environmental implications. This article explores the biological effects, mechanisms, and relevant case studies associated with this compound.

Chemical Structure and Properties

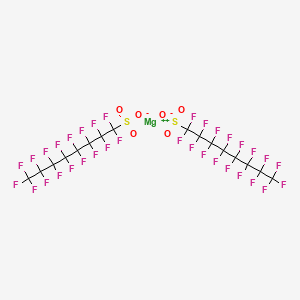

Magnesium bis(heptadecafluorooctanesulphonate) is a magnesium salt of perfluorooctane sulfonic acid (PFOS). It has the following chemical formula:

This compound is characterized by its fluorinated structure, which contributes to its unique properties, including hydrophobicity and resistance to degradation.

Toxicological Profile

Research indicates that PFOS and its derivatives, including PFOS-Mg, exhibit a range of toxicological effects. Key findings include:

- Carcinogenic Potential : Studies have shown that PFOS can induce carcinogenic effects in animal models. For instance, long-term exposure in rats has demonstrated tumor promotion capabilities when combined with other carcinogens .

- Endocrine Disruption : PFOS compounds are known to disrupt endocrine functions, affecting hormone levels and reproductive health in various species .

- Immunotoxicity : Evidence suggests that PFOS can impair immune responses, leading to increased susceptibility to infections and diseases .

The biological activity of PFOS-Mg is primarily mediated through several mechanisms:

- Oxidative Stress : PFOS induces oxidative stress in cells, leading to cellular damage and apoptosis. This effect is linked to the generation of reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses .

- Inflammatory Response : Exposure to PFOS has been associated with chronic inflammation, which can contribute to various health issues, including cardiovascular diseases .

- Cell Proliferation : Some studies indicate that PFOS may alter cell proliferation pathways, potentially leading to uncontrolled cell growth and tumorigenesis .

Environmental Impact

A notable case study involved the contamination of water sources near military bases where aqueous film-forming foams (AFFF) containing PFOS were used. Elevated levels of PFOS were detected in local wildlife and human populations, correlating with increased incidences of liver disease and reproductive issues in affected communities .

Human Health Studies

In a cohort study examining populations exposed to PFOS through contaminated drinking water, researchers found significant associations between PFOS levels and various health outcomes, including thyroid dysfunction and increased cholesterol levels. The study highlighted the need for continued monitoring of PFAS compounds in public health assessments .

Data Summary

Q & A

Q. What are the recommended synthetic routes for Magnesium bis(heptadecafluorooctanesulphonate), and how do precursor choices influence purity and yield?

Magnesium bis(heptadecafluorooctanesulphonate) is typically synthesized via salt metathesis, where magnesium salts (e.g., MgCl₂) react with heptadecafluorooctanesulphonic acid or its alkali metal salts. For high-purity synthesis, anhydrous conditions and stoichiometric control are critical to avoid hydrate formation. Atomic Layer Deposition (ALD) methods, using magnesium precursors like bis(cyclopentadienyl)magnesium [Mg(Cp)₂], could be adapted for thin-film applications, though this requires optimization with fluorinated sulfonate ligands . Purity is assessed via elemental analysis, ion chromatography, and NMR spectroscopy.

Q. What analytical techniques are most effective for characterizing Magnesium bis(heptadecafluorooctanesulphonate) in complex matrices?

High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for detecting per- and polyfluoroalkyl substances (PFAS), including this compound. Solid-Phase Extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity in environmental samples. For structural confirmation, Fourier-Transform Infrared Spectroscopy (FTIR) identifies sulfonate (-SO₃⁻) and C-F bond vibrations (~1200 cm⁻¹), while X-ray Photoelectron Spectroscopy (XPS) validates magnesium coordination .

Q. How can researchers monitor environmental persistence of Magnesium bis(heptadecafluorooctanesulphonate) in aqueous systems?

Use SPE followed by HPLC-MS/MS with isotope dilution (e.g., deuterated internal standards) to quantify trace levels. Environmental fate studies should include hydrolysis stability tests (pH 3–9, 25–60°C) and photodegradation under UV/visible light. PFAS-specific guidelines, such as those from the EU’s PFAS soil decrees, recommend monitoring degradation products like perfluorooctanesulfonic acid (PFOS) via LC-QTOF-MS .

Advanced Research Questions

Q. What experimental designs address contradictions in the thermal stability data of Magnesium bis(heptadecafluorooctanesulphonate)?

Conflicting thermal stability reports may arise from differing atmospheric conditions (e.g., inert vs. oxidizing). Design thermogravimetric analysis (TGA) experiments under nitrogen and air to compare decomposition pathways. Couple with Differential Scanning Calorimetry (DSC) to identify exothermic/endothermic events. For mechanistic insights, use in situ FTIR or gas chromatography-mass spectrometry (GC-MS) to track volatile byproducts like sulfur oxides or fluorocarbons .

Q. How does Magnesium bis(heptadecafluorooctanesulphonate) interact with biological macromolecules, and what methodologies quantify these interactions?

Use fluorescence quenching assays with model proteins (e.g., bovine serum albumin) to study binding kinetics. Isothermal Titration Calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). For cellular uptake studies, employ inductively coupled plasma mass spectrometry (ICP-MS) for magnesium tracking and synchrotron-based X-ray fluorescence (SXRF) for spatial mapping. Toxicity screening should follow OECD guidelines, including mitochondrial membrane potential assays and reactive oxygen species (ROS) detection .

Q. What advanced separation techniques resolve co-elution issues in PFAS mixtures containing Magnesium bis(heptadecafluorooctanesulphonate)?

Two-dimensional LC (LC×LC) with a C18 column (first dimension) and a pentafluorophenyl column (second dimension) enhances resolution. Ion mobility spectrometry (IMS) coupled with MS differentiates isomers via collision cross-section (CCS) values. For persistent co-elution, apply machine learning algorithms (e.g., convolutional neural networks) to deconvolute MS/MS spectra .

Methodological Challenges and Data Interpretation

Q. How should researchers reconcile discrepancies in PFAS regulatory thresholds and analytical detection limits?

Cross-validate methods using interlaboratory studies with certified reference materials (CRMs). For sub-ppt detection, employ large-volume injection (LVI) techniques or pre-concentration via freeze-drying. Regulatory alignment requires adherence to ISO/IEC 17025 standards and participation in proficiency testing programs (e.g., EPA’s PFAS Innovative Treatment Team) .

Q. What strategies mitigate matrix effects when analyzing Magnesium bis(heptadecafluorooctanesulphonate) in biological samples?

Dilute-and-shoot approaches reduce matrix complexity but sacrifice sensitivity. Instead, use matrix-matched calibration curves with isotope-labeled analogs (e.g., ¹³C-PFAS). For urine or serum, enzymatic digestion (e.g., β-glucuronidase) hydrolyzes conjugates, improving recovery. Quantify matrix effects via post-column infusion experiments and adjust gradients to minimize ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.